molecular formula C15H17NO2 B6617765 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester CAS No. 21660-16-2

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester

Cat. No.: B6617765
CAS No.: 21660-16-2
M. Wt: 243.30 g/mol
InChI Key: MCTFKFAJCCQSRS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is a chemical compound belonging to the class of carbazole derivatives. Carbazoles are tricyclic compounds with a structure that includes a fused benzene and pyrrole ring. This particular ester derivative has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate carbazole derivative.

  • Functionalization: The carbazole undergoes functionalization to introduce the carboxylic acid group at the 3-position.

  • Esterification: The carboxylic acid group is then converted to its ethyl ester form through esterification.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carbazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester has found applications in several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes, receptors, and DNA.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other carbazole derivatives, such as 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid.

  • Uniqueness: The presence of the ethyl ester group and the specific substitution pattern at the 3-position contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h7-9,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTFKFAJCCQSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356624
Record name 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21660-16-2
Record name 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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